molecular formula C17H13NO3S B11508404 1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11508404
M. Wt: 311.4 g/mol
InChI Key: BKPKWXNNGHJGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a dioxo-dihydroanthracene core, and a carboxamide group

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, including the introduction of the ethylsulfanyl group and the formation of the dioxo-dihydroanthracene core. Common synthetic routes may include:

    Step 1: Formation of the anthracene core through cyclization reactions.

    Step 2: Introduction of the dioxo groups via oxidation reactions.

    Step 3: Attachment of the ethylsulfanyl group through nucleophilic substitution.

    Step 4: Formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .

Scientific Research Applications

1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the dioxo groups can participate in redox reactions. The carboxamide group may facilitate binding to proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:

    1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the ethylsulfanyl group, leading to different chemical properties and reactivity.

    1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene: Lacks the carboxamide group, affecting its biological activity and applications .

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C17H13NO3S/c1-2-22-16-12(17(18)21)8-7-11-13(16)15(20)10-6-4-3-5-9(10)14(11)19/h3-8H,2H2,1H3,(H2,18,21)

InChI Key

BKPKWXNNGHJGAC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.